REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]([OH:11])=[CH:9][CH:10]=1)=[O:4].[CH2:12](O)[CH2:13][CH2:14][CH2:15][CH2:16][OH:17].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O1CCCC1.CCOC(/N=N/C(OCC)=O)=O>[OH:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][O:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]([O:2][CH3:1])=[O:4])=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
3.38 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=CC(=CC1)O
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
C(CCCCO)O
|
Name
|
|
Quantity
|
5.96 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
diethylazodicarboxylate
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)/N=N/C(=O)OCC
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred under ice cooling for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
WASH
|
Details
|
the residue was washed with n-hexane-ethyl acetate solution (n-hexane:ethyl acetate=1:1)
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (n-hexane:ethyl acetate=64:36→45:55)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCCCCOC1=CC=C(C(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.58 g | |
YIELD: CALCULATEDPERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |